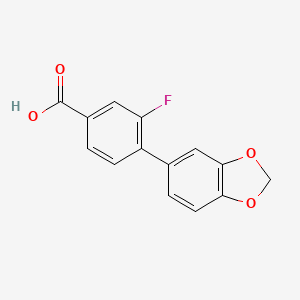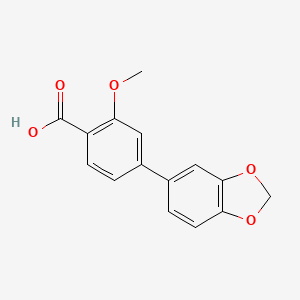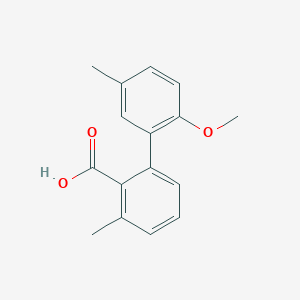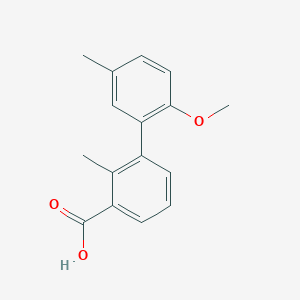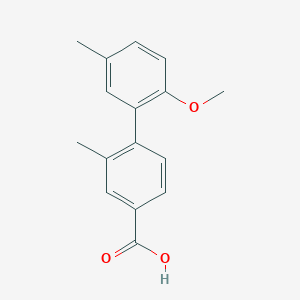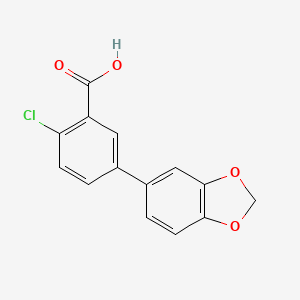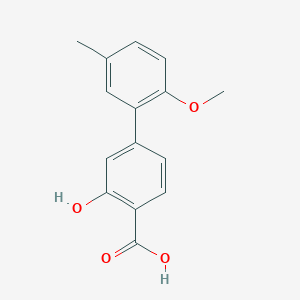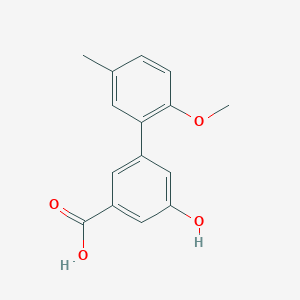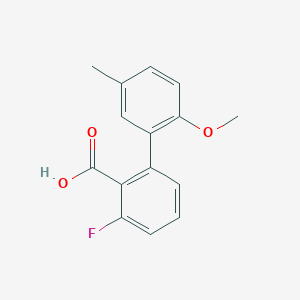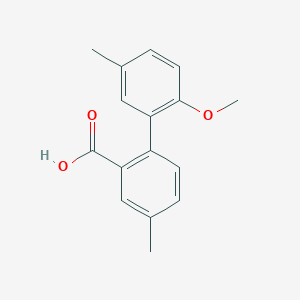
2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid (2-MMPBA) is a synthetic organic compound that has been widely studied due to its unique properties and potential applications. It is a white crystalline solid and has a melting point of 216-218°C. 2-MMPBA is an aromatic compound with a molecular formula of C11H12O3 and a molecular weight of 196 g/mol. It is soluble in water, ethanol, and acetone, and is insoluble in ethyl ether.
Applications De Recherche Scientifique
2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid, 95% has been studied for its potential applications in various scientific fields. It has been used in the synthesis of other compounds, such as polymers and pharmaceuticals. In addition, it has been studied for its potential use in the treatment of cancer, as an anti-inflammatory agent, and as an antioxidant. It has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
Mécanisme D'action
2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid, 95% has been found to have several mechanisms of action. It has been found to inhibit the growth of cancer cells by targeting the cell cycle and inducing apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid, 95% has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and act as an antioxidant. In addition, it has been found to have antimicrobial and antifungal effects, as well as anti-tumor effects. It has also been found to reduce the risk of cardiovascular disease and to have an anti-aging effect.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid, 95% has several advantages and limitations for laboratory experiments. One of the advantages of using 2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid, 95% is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a stable compound, which makes it suitable for long-term storage. However, it is also important to note that 2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid, 95% is a toxic compound and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid, 95%. One potential application is in the development of novel materials, such as polymers and nanoparticles. In addition, it could be used in the treatment of cancer and other diseases, such as cardiovascular disease and inflammation. Furthermore, it could be used in the development of new drugs and pharmaceuticals. Finally, it could be used in the synthesis of new compounds, such as antioxidants and anti-aging agents.
Méthodes De Synthèse
2-(2-Methoxy-5-methylphenyl)-5-methylbenzoic acid, 95% can be synthesized by several methods, including the Williamson ether synthesis, the Claisen-Schmidt condensation, and the Knoevenagel condensation. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a strong base, such as sodium hydroxide. The Claisen-Schmidt condensation involves the reaction of two esters in the presence of an acid catalyst, such as sulfuric acid. The Knoevenagel condensation involves the reaction of an aldehyde and an ester in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-6-12(14(9-10)16(17)18)13-8-11(2)5-7-15(13)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCZHVVYMHNVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689941 |
Source


|
| Record name | 2'-Methoxy-4,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-26-3 |
Source


|
| Record name | 2'-Methoxy-4,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

